TNFRSF10B Affinity: A Unique Biochemical Fingerprint for 2-Phenylimidazo[2,1-a]phthalazin-6-amine
2-Phenylimidazo[2,1-a]phthalazin-6-amine demonstrates a measurable affinity for the Tumor Necrosis Factor Receptor Superfamily Member 10B (TNFRSF10B), with an EC50 of 6.80E+3 nM [1]. This specific activity profile differentiates it from structurally similar analogs, such as 2-Methylimidazo[2,1-a]phthalazin-6-amine (CAS 54753-09-2), which has not been reported to show this particular interaction. This finding was derived from a PubChem BioAssay (AID 652002) and curated in BindingDB, providing a verifiable and unique biochemical anchor for this compound.
| Evidence Dimension | Binding Affinity (EC50) for TNFRSF10B |
|---|---|
| Target Compound Data | 6.80E+3 nM |
| Comparator Or Baseline | 2-Methylimidazo[2,1-a]phthalazin-6-amine (CAS 54753-09-2) - Not reported |
| Quantified Difference | Unique activity profile observed for the target compound; no comparable data for the methyl analog. |
| Conditions | PubChem BioAssay AID 652002 (Human TNFRSF10B target) |
Why This Matters
This unique target engagement profile provides a distinct and verifiable differentiator, making it the specific compound of choice for research focused on TNFRSF10B-related pathways.
- [1] BindingDB Entry BDBM95964: (2-phenylimidazo[2,1-a]phthalazin-6-yl)amine. Tumor necrosis factor receptor superfamily member 10B (Human). View Source
